
D-myo-Inositol 3,4,5-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-myo-Inositol 3,4,5-triphosphate: is a member of the inositol phosphate family, which plays a crucial role in cellular signaling. It is a structural analog of D-myo-Inositol 1,4,5-triphosphate and is involved in various biological processes, including the regulation of intracellular calcium levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-myo-Inositol 3,4,5-triphosphate can be synthesized through the phosphorylation of D-myo-Inositol. The process involves the use of specific reagents and catalysts to introduce phosphate groups at the 3, 4, and 5 positions of the inositol ring. The reaction typically requires controlled conditions, including temperature and pH, to ensure the correct placement of the phosphate groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is usually produced in a lyophilized powder form for ease of storage and handling .
Análisis De Reacciones Químicas
Types of Reactions: D-myo-Inositol 3,4,5-triphosphate undergoes various chemical reactions, including:
Phosphorylation: Introduction of phosphate groups.
Hydrolysis: Breaking down of the compound in the presence of water.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Common Reagents and Conditions:
Phosphorylation: Uses reagents like phosphoric acid and catalysts under controlled pH and temperature conditions.
Hydrolysis: Typically involves water and acidic or basic conditions to facilitate the reaction.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed:
Phosphorylation: Produces various phosphorylated derivatives.
Hydrolysis: Results in the formation of inositol and phosphate ions.
Oxidation and Reduction: Leads to the formation of oxidized or reduced inositol derivatives.
Aplicaciones Científicas De Investigación
D-myo-Inositol 3,4,5-triphosphate is widely used in scientific research due to its role in cellular signaling. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of other inositol phosphates.
Biology: Studies on intracellular calcium signaling and its effects on cellular functions.
Medicine: Research on its potential therapeutic effects in diseases related to calcium signaling dysregulation.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Mecanismo De Acción
D-myo-Inositol 3,4,5-triphosphate exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytosol. This increase in intracellular calcium levels triggers various cellular responses, including muscle contraction, secretion, and gene expression. The compound interacts with molecular targets such as the inositol trisphosphate receptor, which plays a key role in calcium signaling pathways .
Comparación Con Compuestos Similares
- D-myo-Inositol 1,4,5-triphosphate
- D-myo-Inositol 1,3,4,5-tetraphosphate
- L-α-Phosphatidyl-D-myo-inositol 3,4,5-triphosphate
Comparison: D-myo-Inositol 3,4,5-triphosphate is unique due to its specific phosphorylation pattern, which distinguishes it from other inositol phosphates. While D-myo-Inositol 1,4,5-triphosphate is more potent in initiating calcium release, this compound has a lower affinity for the inositol trisphosphate receptor, making it less effective in calcium signaling. its structural uniqueness allows it to participate in different signaling pathways and regulatory mechanisms .
Propiedades
Fórmula molecular |
C6H15O15P3 |
|---|---|
Peso molecular |
420.10 g/mol |
Nombre IUPAC |
[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3-,4-,5+,6?/m1/s1 |
Clave InChI |
GKDKOMAJZATYAY-WWHKVMGRSA-N |
SMILES isomérico |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O |
SMILES canónico |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


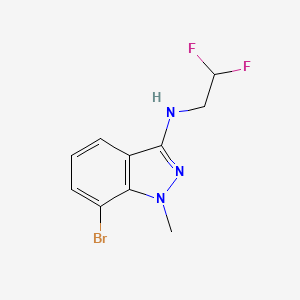
![cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)
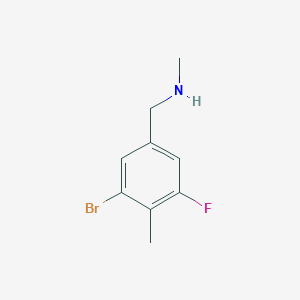
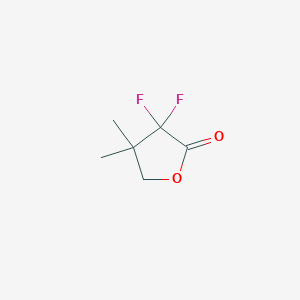
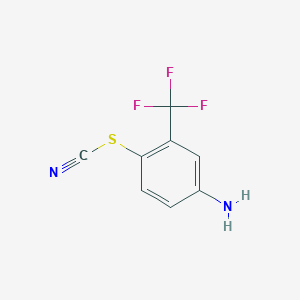
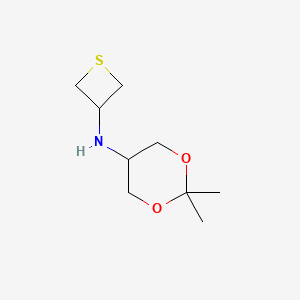
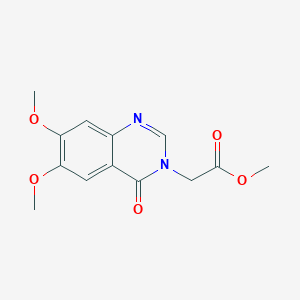
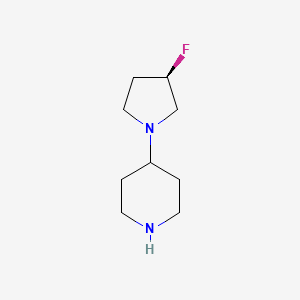
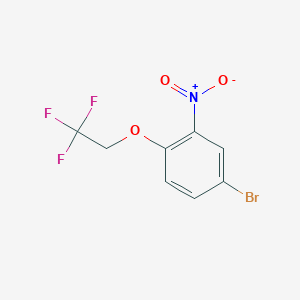
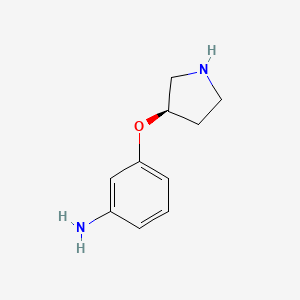

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)
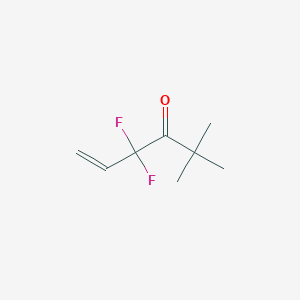
![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)
